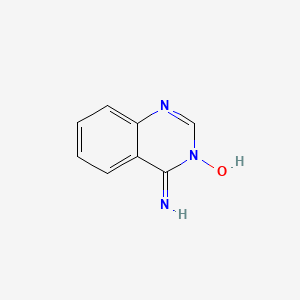

4-Aminoquinazolin-3-ium-3-olate

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxyquinazolin-4-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-8-6-3-1-2-4-7(6)10-5-11(8)12/h1-5,9,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEIWROJNOSIXGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=N)N(C=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of 4 Aminoquinazolin 3 Ium 3 Olate Formation and Reactivity

Detailed Reaction Pathways for Cyclization and Annulation

The formation of the quinazoline (B50416) scaffold, the core of 4-Aminoquinazolin-3-ium-3-olate, involves a variety of sophisticated reaction pathways. These mechanisms are primarily centered around cyclization and annulation strategies, which build the fused heterocyclic ring system from simpler acyclic or monocyclic precursors.

A modern and efficient method for constructing quinazoline 3-oxides involves a palladium-catalyzed three-component reaction. mdpi.comnih.gov This one-pot synthesis utilizes 2-azidobenzaldehyde, an isocyanide, and hydroxylamine (B1172632) hydrochloride. mdpi.com The reaction proceeds through a cascade mechanism that begins with an azide-isocyanide denitrogenative coupling. researchgate.net This initial coupling is followed by condensation with hydroxylamine and a subsequent 6-exo-dig cyclization to form the quinazoline 3-oxide ring system. nih.govnih.gov This pathway is notable for its operational simplicity, use of mild reaction conditions, and avoidance of harsh oxidants or bases, releasing only nitrogen gas and water as byproducts. researchgate.net

The mechanism was validated through control experiments which confirmed that the reaction proceeds via the generation of specific intermediates formed from the azide-isocyanide coupling, condensation, and cyclization cascade. mdpi.com

Table 1: Palladium-Catalyzed Three-Component Synthesis of Quinazoline 3-Oxides researchgate.net

| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Pd(OAc)₂ | 80 | 24 | 81 |

| 2 | PdCl₂ | 80 | 24 | 75 |

| 3 | AuCl₃ | 50 | 24 | 45 |

| 4 | Pd(OAc)₂ | 50 | 24 | 65 |

Traditional and newly developed routes to quinazoline derivatives heavily rely on condensation and intramolecular cyclization steps. One established method involves the cyclization of 2-aminoaryl ketone oximes. For instance, various 2-aminoacetophenone (B1585202) oxime derivatives can be refluxed with hydroxylamine hydrochloride in a pyridine-ethanol mixture to yield quinazoline 3-oxides. mdpi.com An improved variation involves the initial acylation of 2-aminoacetophenone followed by the intramolecular cyclocondensation of the resulting N-acyl-2-aminoaryl ketone oxime intermediate with hydroxylamine hydrochloride. mdpi.com

More recent innovations include visible light-induced condensation cyclization. This green chemistry approach uses a photocatalyst, such as fluorescein, to facilitate the reaction between 2-aminobenzamides and aldehydes. nih.govrsc.org The proposed mechanism involves the initial formation of an imine intermediate, which then undergoes intramolecular cyclization. Under blue LED irradiation, the photocatalyst initiates a single electron transfer process that ultimately leads to the oxidized quinazolin-4(3H)-one product. nih.gov Another strategy involves the formic acid-catalyzed intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones to create tricyclic quinazoline structures. nih.gov Furthermore, the condensation of isatoic anhydride with aldehydes and a nitrogen source like urea (B33335), often catalyzed by a solid acid catalyst, is a common multicomponent reaction to form dihydroquinazolin-4(1H)-ones. orgchemres.org

In many synthetic routes that produce dihydroquinazoline (B8668462) intermediates, a final dehydrogenation step is required to achieve the fully aromatic quinazoline ring system. nih.gov This aromatization is a critical step for achieving the thermodynamic stability of the final product. For example, a reaction might proceed through the formation of a cyclized dihydroquinazoline, which is then oxidized to the corresponding quinazoline. nih.gov

Cobalt-catalyzed dehydrogenative synthesis provides an efficient route where 2-aminoaryl alcohols react with nitriles. This process involves the oxidation of the alcohol to an aldehyde, condensation with the nitrile, and subsequent cyclization and aromatization to afford the quinazoline derivative. nih.gov This approach is valued for using earth-abundant metals and proceeding under relatively mild, ligand-free conditions. nih.gov

Role of Reactive Intermediates in Reaction Mechanisms

The mechanisms for quinazoline synthesis are often governed by the formation and subsequent reaction of key reactive intermediates. In the palladium-catalyzed synthesis of quinazoline 3-oxides, the process is understood to proceed through the generation of azomethine imines. mdpi.com These intermediates are formed via the azide-isocyanide coupling, condensation, and cyclization cascade. mdpi.com These quinazoline-derived azomethine imines are highly reactive and can serve as 1,3-dipoles in further cycloaddition reactions. mdpi.com

In other synthetic pathways, such as the iron-catalyzed synthesis from 2-alkylamino benzonitriles, a ketimine species is a crucial intermediate. This is formed by the addition of a Grignard reagent to the nitrile group, which then undergoes iron-catalyzed C(sp³)-H oxidation and intramolecular C-N bond formation to yield the quinazoline. nih.gov Similarly, the synthesis of many drug molecules based on the quinazoline framework, like Gefitinib, relies on the formation of imidoyl chloride intermediates from precursor 3H-quinazolin-4-ones. nih.gov

C-H Activation and Functionalization Mechanisms in Quinazoline Chemistry

Direct C-H activation and functionalization have emerged as powerful and atom-economical strategies for synthesizing and diversifying quinazoline derivatives. nih.govnih.gov This approach avoids the need for pre-functionalized starting materials, offering a more straightforward route to complex molecules. Transition metals such as cobalt, rhodium, and iron are frequently employed to catalyze these transformations. nih.govbenthamdirect.com

For example, cobalt catalysts can be used for the [4+2] cycloaddition of N-sulfinylimines and benzimidates with dioxazolones (as nitrile synthons) to produce quinazolines via a C-H activation pathway. nih.gov Rhodium and copper co-catalyzed systems enable the aerobic oxidative [4+2] C-H annulation of imidate esters and alkyl azides to access quinazoline derivatives. nih.gov These methods allow for the direct formation of C-C, C-N, and C-O bonds on the quinazoline core, enabling arylation, amination, acetoxylation, and other functionalizations. benthamdirect.com The kinetic isotope effect has been used in some cases to suggest that the C-H bond cleavage is the rate-limiting step in these methodologies. nih.gov

Table 2: Examples of Transition-Metal-Catalyzed C-H Functionalization in Quinazoline Synthesis nih.gov

| Catalyst System | Reactants | Reaction Type | Key Feature |

|---|---|---|---|

| CpCo(CO)I₂ / AgNTf₂ | N-sulfinylimines, Benzimidates, Dioxazolone | [4+2] Cycloaddition | High regioselectivity |

| [CpRhCl₂]₂ / Cu(I) | Imidate esters, Alkyl azides | Aerobic Oxidative [4+2] Annulation | C-H activation and annulation |

| FeCl₂ / t-BuOOH | 2-alkylamino N-H ketimines | C(sp³)-H Oxidation / Cyclization | Readily available starting materials |

1,3-Dipolar Cycloaddition Reactivity of Quinazoline 3-Oxides

Quinazoline 3-oxides, the parent structure of this compound, possess a nitrone functional group, which allows them to act as 1,3-dipoles. This reactivity is central to their utility in constructing more complex, fused heterocyclic systems through [3+2] cycloaddition reactions. mdpi.commdpi.com

They can react with a variety of dipolarophiles, including both electron-deficient alkenes and alkynes. mdpi.commdpi.com For instance, the reaction of quinazoline 3-oxides with dimethyl acetylenedicarboxylate often leads to primarily formed cycloadducts that undergo ring transformation to furnish 1,3-benzodiazepines. nih.gov When reacting with alkene derivatives like N-methylmaleimide, phenyl vinyl sulfone, or various acrylates, quinazoline 3-oxides can yield stable isoxazolo[2,3-c]quinazoline primary cycloadducts with high regio- and stereoselectivity. mdpi.com The reactivity can be influenced by steric factors; for example, aldonitrones in the quinazoline 3-oxide series are often more reactive towards olefinic dipolarophiles than the more sterically hindered ketonitrones. The formation of quinazoline-derived azomethine imines as intermediates also opens pathways for 1,3-dipolar cycloadditions to synthesize diverse polycyclic compounds. mdpi.com

In-depth Analysis of Substituent Effects on the Formation and Reactivity of this compound Remains an Unexplored Area of Research

Despite a comprehensive investigation into the chemical literature, detailed mechanistic and kinetic studies concerning the influence of substituents on the formation and reactivity of this compound are not presently available. The specific nature of this mesoionic quinazoline derivative places it in a specialized area of heterocyclic chemistry where the targeted research on substituent effects on its reaction dynamics has not been documented in publicly accessible scientific databases.

While the broader field of quinazoline chemistry is well-established, with extensive research on the synthesis and biological activities of various derivatives, the specific compound "this compound" appears to be a novel or less-studied entity. Searches for analogous structures, such as mesoionic quinazolines and quinazolinium betaines, have also failed to yield specific data on the kinetic and mechanistic impact of different substituent groups on their formation and subsequent reactions.

General principles of physical organic chemistry allow for predictions regarding the electronic and steric effects of substituents on reaction rates and mechanisms. For instance, electron-donating groups on the quinazoline ring would be expected to increase the electron density of the heterocyclic system, potentially influencing the nucleophilicity of the exocyclic amino group and the stability of the positively charged quinazolinium ring. Conversely, electron-withdrawing groups would be anticipated to have the opposite effect, potentially rendering the quinazoline ring more susceptible to nucleophilic attack and altering the reactivity of the olate moiety.

However, without empirical data from kinetic studies, such as reaction rate constants under varying substituent patterns, these assertions remain theoretical. Detailed research findings, including data that could be compiled into tables to illustrate these trends, are conspicuously absent from the current body of scientific literature.

The study of quinazoline N-oxides and their reactions could offer some analogous insights, but direct extrapolation of these findings to the 4-amino-substituted mesoionic system would be speculative. The unique electronic distribution and geometry of this compound necessitate dedicated experimental and computational studies to elucidate the precise influence of substituents on its chemical behavior.

Future research in this area would be invaluable for a deeper understanding of the structure-reactivity relationships within this class of compounds. Such studies would likely involve the synthesis of a series of this compound derivatives with systematically varied substituents on the quinazoline core. Subsequent kinetic analysis of their formation and reactivity, potentially through techniques like stopped-flow spectroscopy or computational modeling, would provide the necessary data to construct a comprehensive picture of substituent effects.

Until such research is undertaken and published, a detailed and scientifically accurate discussion on the influence of substituents on the reaction mechanisms and kinetics of this compound formation and reactivity cannot be provided.

Advanced Spectroscopic Elucidation of 4 Aminoquinazolin 3 Ium 3 Olate Structures

Spectroscopic Techniques for Isomerism and Regioselectivity DeterminationWithout foundational spectroscopic data, a discussion on its application for isomerism and regioselectivity studies is not feasible.

Until research containing the synthesis and full characterization of 4-Aminoquinazolin-3-ium-3-olate is published, a detailed analysis of its spectroscopic properties remains an open area for future investigation.

Computational and Theoretical Chemistry Studies of 4 Aminoquinazolin 3 Ium 3 Olate

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has been a cornerstone in the theoretical investigation of quinazoline (B50416) derivatives. Researchers have employed various DFT functionals, such as ωB97X-D and B3LYP, paired with basis sets like 6-31G(d) and STO-3G, to perform geometry optimization and elucidate the electronic structure of these molecules. nih.govresearchgate.net These calculations are fundamental in determining the most stable three-dimensional arrangement of atoms in the molecule, which is a prerequisite for understanding its chemical behavior.

For instance, DFT calculations have been instrumental in studying the regioselective nucleophilic aromatic substitution (SNAr) reactions in the synthesis of 4-aminoquinazoline derivatives. nih.gov By modeling the reaction intermediates and transition states, researchers can predict which position on the quinazoline ring is most susceptible to nucleophilic attack. nih.gov The geometry optimization of the ground state of the molecule provides the bond lengths, bond angles, and dihedral angles that characterize its stable conformation.

Molecular Orbital Analysis (HOMO-LUMO Energies, Energy Gap) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.netresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and stability. wikipedia.orgresearchgate.net

A smaller HOMO-LUMO gap generally indicates higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org This concept is vital in drug design, where the interaction between a drug molecule and its biological target is often governed by HOMO-LUMO interactions. researchgate.net Computational studies on quinazoline derivatives have calculated HOMO and LUMO energies to predict their potential as bioactive agents. researchgate.net The distribution of these frontier orbitals across the molecule also reveals the likely sites for electrophilic and nucleophilic attack.

| Compound Feature | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| General Trend | Higher energy indicates better electron-donating ability. researchgate.net | Lower energy indicates better electron-accepting ability. researchgate.net | Smaller gap suggests higher reactivity. wikipedia.orgresearchgate.net |

| Significance in Drug Design | Influences interactions with biological receptors. researchgate.net | Crucial for understanding binding mechanisms. researchgate.net | Predicts the stability and potential bioactivity of the compound. researchgate.net |

Calculation of Quantum Chemical Descriptors (e.g., Fukui Indices, Dipole Moment) for Understanding Reactivity Sites

To gain a more nuanced understanding of reactivity, computational chemists calculate a variety of quantum chemical descriptors. Fukui indices, for example, are used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack. These indices are derived from the change in electron density at a particular atomic site upon the addition or removal of an electron.

Reaction Mechanism Elucidation through Computational Transition State Search and Energetics

Computational chemistry provides powerful tools for mapping out the entire energy landscape of a chemical reaction, including the identification of transition states. nih.gov A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile, and its structure and energy determine the activation energy of the reaction. nih.gov

For the synthesis of 4-aminoquinazolines, computational chemists have successfully located and characterized the transition states for the nucleophilic attack at different positions on the quinazoline ring. nih.gov By calculating the activation energies associated with these different pathways, they can predict the regioselectivity of the reaction, which often aligns well with experimental observations. nih.gov Vibrational frequency analysis is used to confirm that a calculated structure is a true transition state, which is characterized by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

| Computational Step | Purpose | Key Findings |

| Transition State Geometry Calculation | To determine the structure of the highest energy point along the reaction coordinate. nih.gov | Lower activation energy for nucleophilic attack at C4 compared to C2 in 2,4-dichloroquinazoline (B46505). nih.gov |

| Vibrational Analysis | To confirm the nature of the stationary point (minimum or transition state). nih.gov | Identification of a single imaginary frequency for each transition state, confirming the reaction pathway. nih.gov |

| Energetics Calculation | To determine the activation energy and overall reaction thermodynamics. | Provides a quantitative basis for understanding reaction regioselectivity. |

Solvent Effects on Molecular Conformation and Reactivity through Computational Modeling

The surrounding solvent can have a significant impact on the conformation and reactivity of a molecule, particularly for polar and zwitterionic species. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent environment. nih.gov These models treat the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute molecule.

By performing geometry optimizations and reaction mechanism studies within a simulated solvent environment, researchers can gain a more realistic understanding of the molecule's behavior in solution. For instance, the C-PCM solvation model has been used to study the SNAr reaction of 2,4-dichloroquinazoline in polar solvents, providing insights into how the solvent influences the energetics of the reaction and the stability of the intermediates and transition states. nih.gov These calculations are crucial for predicting how reaction conditions can be optimized to achieve the desired outcome.

Chemical Transformations and Derivatization of 4 Aminoquinazolin 3 Ium 3 Olate

Electrophilic and Nucleophilic Substitution Reactions on the Quinazoline (B50416) Core

The quinazoline nucleus can undergo both electrophilic and nucleophilic substitution, although the reactivity is highly dependent on the existing substituents and reaction conditions.

Electrophilic Substitution: The electron-rich nature of the benzene (B151609) portion of the quinazoline ring makes it susceptible to electrophilic attack. However, the reactivity of the heterocyclic ring itself is more complex. Directed metallation is a powerful strategy to achieve regiospecific electrophilic substitution. For instance, in related 3-aminoquinazolinone systems, the methyl group at the C2 position can be lithiated using butyllithium. The resulting lithium reagent can then react with various electrophiles to introduce new substituents. rsc.org This method provides a pathway to derivatives that are otherwise difficult to access.

A study on 3-(acylamino)-2-methylquinazolin-4(3H)-ones demonstrated that the 2-methyl group could be lithiated and subsequently reacted with a range of electrophiles, yielding substituted products in very good yields. rsc.org The amide group could later be cleaved under basic conditions, providing access to the free 3-amino derivative. rsc.org

Table 1: Examples of Electrophilic Substitution on a Lithiated 2-Methyl-3-(pivaloylamino)quinazolin-4(3H)-one Intermediate

| Electrophile | Reagent | Product | Yield (%) |

|---|---|---|---|

| Deuteration | D₂O | 2-(²H)methyl derivative | 95% |

| Methylation | Methyl iodide | 2-Ethyl derivative | 90% |

| Hydroxyalkylation | Benzophenone | 2-(2-hydroxy-2,2-diphenylethyl) derivative | 95% |

| Acylation | Phenyl isocyanate | 2-(2-oxo-2-(phenylamino)ethyl) derivative | 85% |

Data sourced from a study on directed lithiation of related quinazolinones. rsc.org

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic substitution is a cornerstone of quinazoline chemistry, particularly for precursors bearing good leaving groups like halides at the C2 and C4 positions. The 4-aminoquinazoline scaffold is frequently synthesized via regioselective SNAr on 2,4-dichloroquinazoline (B46505) precursors. nih.govmdpi.com Numerous studies have shown that when 2,4-dichloroquinazolines react with various amine nucleophiles (aliphatic, benzylic, or anilines), the substitution occurs preferentially at the C4 position. nih.govmdpi.com This high regioselectivity is a well-documented and synthetically valuable feature, driven by the electronic properties of the quinazoline ring. nih.gov While the title compound itself does not have a leaving group at C4, this established reactivity pattern is crucial for designing syntheses of C4-substituted analogs that could be precursors to 4-Aminoquinazolin-3-ium-3-olate.

Functional Group Interconversions of the Amino and Quinazolin-3-ium-3-olate Moieties

The exocyclic amino group and the N-olate moiety are key functional handles for derivatization.

Amino Group Transformations: The primary amino group at the C4 position can undergo a wide range of standard chemical transformations. It can be acylated to form amides, alkylated to secondary or tertiary amines, or diazotized to form a diazonium salt, which can then be converted into a variety of other functional groups (e.g., -OH, -F, -Cl, -Br, -CN). These interconversions allow for fine-tuning of the molecule's steric and electronic properties.

Quinazolin-3-ium-3-olate Moiety Transformations: The N-olate (or N-oxide) functionality can also be chemically modified. It can be reduced to the corresponding quinazoline, which removes the zwitterionic character. Conversely, it can influence the reactivity of the heterocyclic ring, for example, by activating adjacent positions towards certain reagents. The oxygen atom can also be a target for electrophiles, leading to O-alkylation or O-acylation, although this can sometimes lead to subsequent rearrangements.

Ring Expansion and Rearrangement Reactions

The quinazoline skeleton can, under certain conditions, undergo rearrangement to form larger heterocyclic systems, such as the medicinally important benzodiazepines (seven-membered rings). nih.govresearchgate.net These reactions are often driven by the formation of a more stable ring system or by the relief of ring strain. chemistrysteps.comyoutube.com

The synthesis of 1,4-benzodiazepines, for instance, can be achieved through various strategies, including ring expansion of smaller heterocyclic precursors. nih.gov While a direct ring expansion of this compound to a benzodiazepine (B76468) is not prominently documented, related transformations provide a proof of principle. For example, the synthesis of the first benzodiazepine, chlordiazepoxide, originated from a quinazoline-3-oxide precursor. researchgate.net The intramolecular cyclization reaction proceeded through the nitrogen atom of an oxime, leading to the formation of the seven-membered benzodiazepine-N-oxide ring. researchgate.net This historical synthesis highlights the potential of quinazoline N-oxides as synthons for ring expansion reactions. The general principle involves the formation of a carbocation or another reactive intermediate adjacent to the ring, which then triggers the migration of a bond to expand the ring size. masterorganicchemistry.commasterorganicchemistry.com

Formation of Fused Heterocyclic Systems from this compound

The quinazoline core serves as an excellent scaffold for the construction of polycyclic fused heterocyclic systems. bohrium.comnih.gov The amino group of this compound is a particularly useful handle for initiating cyclization reactions to build additional rings.

For example, aminoquinazolinones can be treated with reagents like Appel salt to form imino-1,2,3-dithiazoles, which are versatile intermediates. nih.gov These can then undergo intramolecular cyclization to yield thiazole-fused quinazolinones. nih.gov This strategy has been used to synthesize novel thiazolo[4,5-g]quinazoline (B15349450) and thiazolo[5,4-g]quinazolin-8-one derivatives. nih.gov Similarly, the Ullmann reaction has been employed to fuse purine (B94841) rings to the quinazoline framework by reacting aminotheophylline with 2-chlorobenzoic acid, creating novel purino-quinazoline triones. colab.wsresearchgate.net These examples demonstrate that the amino group can act as a nucleophile to attack an electrophilic center, leading to the formation of a new fused ring.

Table 2: Examples of Fused Heterocyclic Systems from Quinazoline Precursors

| Quinazoline Precursor | Reaction Type | Fused System Formed | Reference |

|---|---|---|---|

| 6-, 7-, or 8-Amino-3-benzylquinazolin-4(3H)-one | Reaction with Appel salt, then intramolecular C-S bond formation | Thiazoloquinazolinones | nih.gov |

| 8-Aminotheophylline (a purine) + 2-Chlorobenzoic acid | Ullmann reaction | Purino[7,8-α]quinazoline | colab.ws |

| 8-Bromotheophylline + Ethyl-2-aminobenzoate | Ullmann reaction | Purino[8,7-b]quinazoline | colab.ws |

Regioselectivity and Stereoselectivity in Derivatization Reactions

Controlling the position (regioselectivity) and spatial orientation (stereoselectivity) of new functional groups is critical in chemical synthesis.

Regioselectivity: As discussed, nucleophilic aromatic substitution on 2,4-dihaloquinazoline precursors shows strong regioselectivity for the C4 position. nih.govmdpi.com This predictable outcome is invaluable for synthetic planning. In electrophilic substitutions, the regioselectivity is governed by the directing effects of the existing substituents. The use of directed metalation, as seen with the lithiation of the 2-methyl group in a related quinazolinone, offers a powerful method for achieving near-perfect regiocontrol. rsc.org Microwave-assisted synthesis has also been shown to provide excellent regioselectivity in the formation of related triazole systems, often with reduced reaction times. nih.gov

Stereoselectivity: When derivatization reactions create new chiral centers, controlling the stereochemistry becomes important. For example, the synthesis of chiral 3-vinyl-1,4-benzodiazepines has been achieved with excellent enantioselectivity using rhodium-catalyzed asymmetric hydroamination. nih.gov In the case of electrophilic substitution on 2-methyl-3-acylaminoquinazolin-4(3H)-ones, the introduction of a substituent on the methyl group can create a chiral center at C2, and the NMR spectra of the resulting products show diastereotopism, indicating the presence of stereoisomers. rsc.org The choice of reagents and catalysts is crucial for directing the reaction towards a specific stereoisomer.

Emerging Research Directions and Non Prohibited Applications of Quinazoline 3 Oxides

4-Aminoquinazolin-3-ium-3-olate as Synthetic Building Blocks and Intermediates in Organic Synthesis

The quinazoline (B50416) framework is a significant building block for creating complex molecules. bohrium.com The presence of the N-oxide and amino functionalities in this compound makes it a particularly versatile intermediate for organic synthesis. The N-oxide group can activate the C-4 position, facilitating reactions that are otherwise challenging.

A notable synthetic application involves the direct C-4 alkylation of quinazoline 3-oxides. Research has demonstrated an efficient metal-free protocol for the oxidative coupling between quinazoline 3-oxides and ethers using tert-butyl hydroperoxide (TBHP) as an oxidant. nih.gov This reaction proceeds via a radical mechanism, allowing for the formation of C-C bonds at the C-4 position to yield quinazoline-containing heterocyclic molecules. nih.gov This method highlights the potential of the N-oxide to direct functionalization at a specific site.

Furthermore, the 4-amino group serves as a key functional handle. Synthetic routes to 4-aminoquinazolines often start from 2-aminobenzonitriles, which are cyclized and subsequently functionalized. scielo.br One common method involves the reaction of a 4-chloroquinazoline (B184009) intermediate with an appropriate amine. nih.gov In the case of this compound, the pre-existing amino group can be a point for further derivatization or can influence the molecule's reactivity in subsequent steps. For instance, it can be involved in Dimroth rearrangements during certain synthetic sequences. scielo.br

The quinazoline scaffold itself can be constructed through various strategies, including the reaction of o-aminobenzamides with styrenes under metal-free oxidative conditions or through multicomponent reactions catalyzed by organocatalysts like DABCO. nih.govmdpi.com The versatility of these synthetic approaches allows for the generation of a wide array of quinazoline derivatives, which can serve as precursors to N-oxides like this compound.

Table 1: Selected Synthetic Transformations Involving the Quinazoline Scaffold

| Reaction Type | Reactants | Catalyst/Reagent | Product Type | Ref. |

|---|---|---|---|---|

| C-4 Alkylation | Quinazoline 3-oxides, Ethers | TBHP (metal-free) | C-4 Alkylated Quinazolines | nih.gov |

| Michael Addition | Thiazolidinone, Aldehydes | DABCO | Thiazolo[3,2-a]quinazolines | nih.gov |

| Nucleophilic Substitution | 4,7-Dichloroquinoline, Amines | None (Neat) | 4-Aminoquinolines | nih.gov |

| Cyclization | 2-Aminobenzonitrile, DMF-DMA | Heat / Microwave | 4-Aminoquinazolines | scielo.br |

Potential in Catalysis and Organocatalysis (e.g., as ligands or reaction promoters)

The application of quinazoline derivatives in catalysis is a growing field of interest. Their nitrogen-rich heterocyclic structure makes them suitable candidates for use as both organocatalysts and as ligands in metal-catalyzed reactions.

In organocatalysis, quinazoline derivatives have shown significant promise. For example, 2-aminoquinazolin-4(3H)-one has been successfully employed as an organocatalyst for the synthesis of tertiary amines. nih.gov It activates aldehydes through noncovalent interactions, facilitating their reaction with secondary amines using formic acid as a reducing agent. nih.gov This demonstrates the potential of the quinazoline core to act as a hydrogen-bond donor/acceptor, a key principle in many organocatalytic transformations. Given its structure, this compound could potentially exhibit similar catalytic activity, with the N-oxide and amino groups providing additional sites for noncovalent interactions.

Furthermore, quinazolines are valuable precursors in synthetic and medicinal chemistry, and their synthesis is often facilitated by organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) and p-toluenesulfonic acid (p-TSA). nih.govfrontiersin.org The development of magnetically recyclable nanocatalysts for quinazoline synthesis is also an active area of research, highlighting the importance of catalytic methods in accessing this scaffold. bohrium.combenthamdirect.com

As ligands, the N,O-bidentate nature of the quinazoline-3-oxide moiety in this compound suggests strong metal-chelating properties. This is analogous to the well-studied 8-hydroxyquinolines, which form stable complexes with a variety of metal ions. tandfonline.com Such complexes are often explored for their optical properties, but the ligands themselves are crucial. The ability to coordinate to metal centers opens up possibilities for using this compound-metal complexes in various catalytic transformations, where the ligand can tune the metal's electronic properties and steric environment.

Applications in Advanced Materials Science (e.g., optical, electronic materials)

Quinazoline derivatives are emerging as highly promising materials for optoelectronic applications due to their unique photophysical properties. benthamdirect.com Extensive research has been conducted on their use in electronic devices, luminescent elements, and sensors. benthamdirect.com

The quinazoline core is a key component in materials for Organic Light-Emitting Diodes (OLEDs). Quinazoline-based compounds have been utilized as host materials for highly efficient red phosphorescent OLEDs and as blue emitters. benthamdirect.combeilstein-journals.org The incorporation of fragments like carbazole (B46965) or triphenylamine (B166846) into the quinazoline scaffold allows for the creation of materials with tailored electroluminescent properties, including those that exhibit thermally activated delayed fluorescence (TADF). benthamdirect.combeilstein-journals.org

The photophysical properties of quinazolines are highly tunable. For example, 2-(Aryl/thiophen-2-yl)quinazolin-4(3H)-ones can exhibit fluorescence in the blue-green region with high quantum yields. researchgate.net The introduction of different substituents significantly affects the absorption and emission spectra. The emission bands are often sensitive to solvent polarity, showing a bathochromic (red) shift in more polar solvents, which indicates a larger dipole moment in the excited state. researchgate.net The UV-Vis absorption spectra of quinazoline derivatives typically show bands corresponding to π–π* and n–π* transitions. nih.gov

Specifically for this compound, the combination of the electron-donating amino group and the electron-withdrawing N-oxide could lead to interesting intramolecular charge transfer (ICT) characteristics, which are often desirable for creating materials with large Stokes shifts or for use as fluorescent probes. While specific data for this exact compound is not widely published, related 4-amino substituted quinazolines have been synthesized and studied, showing that the amino group is a key feature in many bioactive and photoactive molecules. scielo.brresearchgate.net The ionization potentials of quinazoline derivatives, a key parameter for electronic materials, have been estimated to be in the range of 5.22–5.87 eV. beilstein-journals.org

Table 2: Photophysical Properties of Selected Quinazoline Derivatives

| Compound Type | Property | Observation | Ref. |

|---|---|---|---|

| 2-(Aryl/thiophen-2-yl)quinazolin-4(3H)-ones | Fluorescence | Blue-green emission, quantum yields up to 89% in toluene. | researchgate.net |

| Donor-substituted Quinazolines | Solvatochromism | Pronounced bathochromic shift in fluorescence with increasing solvent polarity. | researchgate.net |

| Carbazole-substituted Quinazoline | Exciplex Formation | Forms sky-blue and orange emitting exciplexes with different acceptor/donor molecules. | beilstein-journals.org |

| Fluorene-bridged Quinazolines | Electroluminescence | Used as blue emitters in OLEDs. | beilstein-journals.org |

Interdisciplinary Research Perspectives in Chemical Sciences (excluding prohibited biological/medical applications)

The unique properties of this compound position it at the intersection of several chemical disciplines, promising a range of novel, non-biological applications.

In supramolecular chemistry, the hydrogen bonding capabilities of the amino group and the N-oxide, combined with the planar aromatic structure, make it an excellent candidate for designing self-assembling systems. These could include the formation of liquid crystals, gels, or molecular networks with defined architectures and functions.

In sensor technology, the inherent fluorescence of many quinazoline derivatives can be exploited. benthamdirect.com Arylvinyl-substituted quinazolines, for instance, are of interest as colorimetric pH sensors. benthamdirect.com The electron-rich amino group and the polar N-oxide in this compound could make its photophysical properties sensitive to its chemical environment, such as pH, ion concentration, or the presence of specific analytes, forming the basis for new chemosensors. The stability of the compound under different lighting and temperature conditions would be a critical factor in such applications. nih.gov

From a physical organic chemistry perspective, the zwitterionic nature of this compound presents an interesting case study. Investigating its electronic structure, aromaticity, and the interplay between the amino donor and N-oxide acceptor through computational and spectroscopic methods can provide fundamental insights into the nature of intramolecular interactions in heterocyclic systems.

Furthermore, the field of materials chemistry continues to find new uses for versatile organic molecules. The ability of quinazoline derivatives to form molecular glasses with high glass-transition temperatures and to act as versatile exciplex-forming materials opens doors for their use in advanced, non-doped OLEDs and other organic electronic devices. beilstein-journals.org The specific substitution pattern of this compound could be leveraged to fine-tune these material properties for specific technological needs.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 4-Aminoquinazolin-3-ium-3-olate, and how can reaction conditions be optimized?

- Methodological Answer : Traditional synthesis involves nucleophilic substitution between α-aminophosphonates and chloroquinazolines under mild conditions. However, this method suffers from long reaction times and low yields. Optimization can be achieved via microwave-assisted synthesis, which reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield (up to 85%) by enhancing reaction kinetics . Alternative catalysts, such as copper(I) oxide nanocubes, have also shown promise in accelerating quinazoline derivatization .

Q. How should researchers characterize the structural purity of this compound?

- Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is critical for confirming molecular geometry and hydrogen-bonding interactions. For spectroscopic validation, combine -/-NMR, FT-IR, and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities in tautomeric forms .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood due to risks outlined in safety data (e.g., H303: harmful if swallowed; H313: skin contact hazard). Store the compound in a desiccator at 2–8°C to prevent hygroscopic degradation. Conduct regular air quality monitoring if handling powdered forms .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities toward target proteins (e.g., tyrosine kinases). Pair this with molecular dynamics simulations to assess stability of ligand-receptor complexes. Validate predictions via structure-activity relationship (SAR) studies, focusing on substituent effects at the quinazoline core .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, concentration ranges). Standardize assays using WHO-recommended protocols and include positive controls (e.g., doxorubicin for cytotoxicity). Perform dose-response curves and statistical meta-analysis of published data to identify outliers or confounding variables .

Q. How can researchers isolate and characterize reactive intermediates during this compound synthesis?

- Methodological Answer : Use in-situ monitoring techniques like ReactIR or -NMR to track transient intermediates. For isolation, employ flash chromatography with gradient elution (hexane/ethyl acetate) or preparative HPLC. Confirm intermediate structures via X-ray crystallography or cryo-EM if crystallinity is poor .

Q. What approaches mitigate challenges in crystallizing this compound for structural studies?

- Methodological Answer : Screen crystallization solvents (e.g., DMSO/water mixtures) and employ vapor diffusion methods. For stubborn cases, use co-crystallization with stabilizing agents (e.g., crown ethers) or high-throughput robotic platforms. Refinement with SHELXL can resolve disorder in crystal lattices .

Data Interpretation & Reporting

Q. How should researchers contextualize conflicting cytotoxicity data in publications?

- Methodological Answer : Clearly report assay parameters (e.g., IC values, exposure time) and compare with structurally analogous compounds. Discuss potential mechanisms (e.g., off-target effects, metabolic instability) and propose follow-up studies, such as transcriptomic profiling or in vivo models, to reconcile discrepancies .

Q. What statistical methods are appropriate for analyzing dose-dependent effects in pharmacological studies?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC/IC values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For high-throughput data, employ machine learning algorithms (e.g., random forests) to identify predictive bioactivity patterns .

Tables for Quick Reference

| Safety Hazard | Preventive Measure |

|---|---|

| Skin absorption (H313) | Nitrile gloves, lab coat |

| Inhalation risk (H333) | Fume hood, N95 mask |

| Hygroscopic degradation | Desiccator storage |

| Key Reference |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.